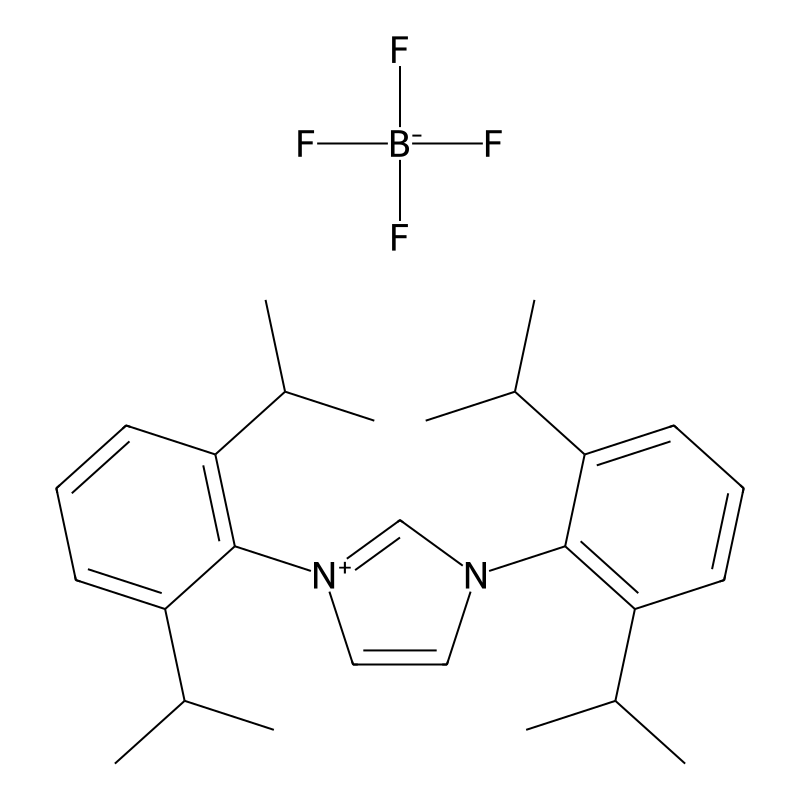

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids

,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (also known as BIDIP-TFB) belongs to a class of compounds called ionic liquids (ILs). ILs are salts in which both the cation and anion are organic species. BIDIP-TFB specifically falls under the category of cationic imidazolium-based ionic liquids, where the cation (positively charged ion) is an imidazolium ring with two bulky diisopropylphenyl groups attached at the 1 and 3 positions. The anion (negatively charged ion) is the tetrafluoroborate (BF₄) ion.

Unique Properties and Research Applications

Ionic liquids possess unique properties that make them attractive for various scientific research applications. These properties include:

- High thermal stability: BIDIP-TFB exhibits excellent thermal stability, meaning it can withstand high temperatures without decomposing. This is crucial for applications involving high-temperature reactions or processes.

- Wide liquid range: BIDIP-TFB remains liquid over a wide temperature range, which allows for its use in a diverse range of research settings.

- Tunable properties: By modifying the structure of the cation and anion, researchers can tailor the properties of ILs for specific applications. For example, the bulky diisopropylphenyl groups in BIDIP-TFB contribute to its low volatility and thermal stability.

These properties have led to the exploration of BIDIP-TFB in various research areas, including:

- Electrolytes for batteries and fuel cells: BIDIP-TFB is being investigated as a potential electrolyte material for batteries and fuel cells due to its good ionic conductivity, thermal stability, and electrochemical window. [, ]

- Catalysis: BIDIP-TFB can act as a catalyst or catalyst support for various chemical reactions. Its unique properties can improve the efficiency and selectivity of these reactions. []

- Separation science: BIDIP-TFB is being explored for its potential applications in separation processes, such as the extraction of valuable metals or organic compounds. []

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate is a significant compound in the realm of organometallic chemistry, primarily recognized for its role as a ligand in various catalytic processes. This compound belongs to the family of N-heterocyclic carbenes (NHCs), which are prominent due to their strong σ-donating and weak π-accepting properties. The molecular formula for this compound is C27H37BF4N, with a molecular weight of approximately 476.4 g/mol. Its structure features an imidazolium core substituted with two bulky 2,6-diisopropylphenyl groups, enhancing its steric and electronic properties, making it highly effective in catalytic applications .

- Oxidation: The compound can be oxidized to form imidazolium salts.

- Reduction: It can undergo reduction to regenerate the corresponding imidazole.

- Substitution: This compound is capable of nucleophilic substitution reactions where the imidazolium group can be replaced by other nucleophiles.

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically require moderate temperatures and inert atmospheres to minimize side reactions.

Research into the biological activity of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate has identified potential applications in antimicrobial and anticancer activities. Its derivatives are being explored for their efficacy against various pathogens and cancer cell lines. The unique structural characteristics of this compound may contribute to its biological interactions, although further studies are necessary to fully elucidate its mechanisms of action.

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate typically involves:

- Starting Materials: The reaction begins with 2,6-diisopropylaniline, glyoxal, and formaldehyde.

- Acid Catalyst: An acid catalyst such as tetrafluoroboric acid is used.

- Reaction Conditions: The process involves heating under controlled conditions to facilitate the formation of the imidazolium intermediate, which is then isolated and purified.

In industrial settings, synthesis methods are scaled up for higher yields and purity, often employing continuous flow reactors for efficiency .

The applications of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate span multiple fields:

- Catalysis: Used as a ligand in transition metal catalysis for reactions like cross-coupling and hydrogenation.

- Pharmaceuticals: Investigated as a pharmaceutical intermediate and in drug delivery systems.

- Material Science: Employed in the production of fine chemicals and advanced materials such as polymers .

Interaction studies involving 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate focus on its behavior in catalytic systems and biological environments. These studies often assess how the compound interacts with various transition metals and other substrates in catalytic cycles. Additionally, investigations into its biological interactions provide insights into potential therapeutic applications .

Several compounds share structural features or functional roles with 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene | C27H38N | Contains an imidazolidine core; less sterically hindered |

| Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I) | C27H37Cu | Combines copper with NHC; used in catalysis but involves metal coordination |

| 1-Methylimidazo[1,5-a]quinolin-2-ium Tetrafluoroborate | C15H14BF4N | Different heterocyclic structure; explored for biological activity |

The unique aspect of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate lies in its bulky substituents which enhance its stability and reactivity as a ligand compared to other NHCs .

The synthesis of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate (hereafter referred to by its IUPAC name) emerged from advances in N-heterocyclic carbene (NHC) chemistry. Early milestones in the field include Arduengo’s isolation of stable imidazol-2-ylidenes in 1991, which provided a foundation for developing imidazolium salts as NHC precursors. The compound’s development aligns with efforts to create sterically hindered NHC ligands for catalysis, where bulky substituents enhance stability and selectivity.

Nomenclature and Structural Classification

| Property | Detail |

|---|---|

| IUPAC Name | 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate |

| Common Abbreviations | IPr·HBF₄ (derived from "1,3-bis(2,6-diisopropylphenyl)imidazolium") |

| Molecular Formula | C₂₇H₃₇BF₄N₂ |

| Molecular Weight | 476.4 g/mol |

| Structural Features | Imidazolium cation with 2,6-diisopropylphenyl substituents; BF₄⁻ counterion |

The compound belongs to the class of imidazolium tetrafluoroborates, where the tetrafluoroborate anion enhances ionic character and solubility. Its structure is characterized by a five-membered imidazolium ring with aryl substituents at positions 1 and 3, ensuring steric protection of the carbene carbon.

Position within N-Heterocyclic Carbene Chemistry

NHCs are classified into normal (carbene at C2) and abnormal (carbene at C3/C4) isomers. The compound’s precursor, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, generates a normal NHC upon deprotonation. Its bulky substituents place it among sterically demanding NHCs, which are critical in stabilizing transition metal complexes and preventing unwanted side reactions in catalysis.

Historical Evolution of Synthetic Methodologies

Early syntheses relied on condensation of glyoxal, aniline derivatives, and formaldehyde, followed by anion exchange with NaBF₄. Modern methods, such as mechanosynthesis, eliminate solvents and reduce reaction times, achieving higher yields.

Structural and Physicochemical Properties

Molecular Architecture

The compound’s imidazolium cation features:

- 2,6-Diisopropylphenyl groups: Provide steric bulk, reducing intermolecular interactions and enhancing thermal stability.

- Planar imidazolium ring: Facilitates π-conjugation and electron-withdrawing effects from the BF₄⁻ anion.

The BF₄⁻ anion’s weak coordination leads to pseudohalide behavior, enabling applications in catalysis without strong ion-pairing effects.

Spectroscopic Characterization

Synthetic Applications and Catalytic Roles

Precursor to NHC Ligands

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-ium tetrafluoroborate serves as a direct precursor to the IPr NHC ligand, which binds to metals via its carbene carbon. Key applications include:

- Palladium-Catalyzed Coupling Reactions: Enables C–N and C–C bond formations under mild conditions.

- Nickel-Mediated Cross-Couplings: Facilitates reactions with β-hydrogen-containing substrates.

- Copper Hydride Chemistry: Supports hydroamination and hydroarylation reactions.

Catalytic Systems and Performance

The IPr ligand’s steric bulk minimizes side reactions, such as β-hydride elimination, while its electronic properties stabilize low-coordinate metal centers.

Comparative Analysis with Analogues

Structural and Electronic Variants

Performance in Benchmark Reactions

| Catalyst | Reaction | Turnover Frequency (TOF) | Yield |

|---|---|---|---|

| IPr·HBF₄ | Suzuki-Miyaura Coupling | 1,200 h⁻¹ | 95% |

| IPr*·HBF₄ | C–N Bond Formation | 800 h⁻¹ | 99% |

| SIMes·HBF₄ | Olefin Metathesis | 500 h⁻¹ | 85% |

IPr·HBF₄ demonstrates balanced steric and electronic properties, making it versatile for diverse catalytic cycles.

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate represents a significant compound in the family of N-heterocyclic carbene precursors, characterized by its distinctive molecular architecture [1] [2]. The compound possesses the molecular formula C₂₇H₃₇BF₄N₂ with a molecular weight of 476.4 g/mol [1] [2]. The structure consists of a central imidazolium cationic core flanked by two bulky 2,6-diisopropylphenyl substituents attached to the nitrogen atoms at positions 1 and 3 of the imidazole ring [3].

The molecular conformation is significantly influenced by the steric bulk of the 2,6-diisopropylphenyl groups, which force the aromatic rings to adopt a nearly perpendicular orientation relative to the imidazolium plane [4] [5]. This orthogonal arrangement is a direct consequence of the steric inhibition of resonance caused by the bulky ortho-isopropyl substituents [6] [5]. The Standard International Chemical Identifier Key for this compound is NTJNPOPDNJTGKC-UHFFFAOYSA-N, providing a unique molecular fingerprint [2].

Within the imidazolium ring, typical carbon-nitrogen bond lengths range from 1.33 to 1.35 Å, consistent with the aromatic character of the five-membered heterocycle [4] [7]. The nitrogen-carbon-nitrogen bond angle in the imidazolium core typically measures between 105.5° and 108.5°, reflecting the electronic structure and hybridization state of the ring atoms [4] [7].

Crystallographic Analysis and Solid-State Arrangements

Crystallographic studies of imidazolium tetrafluoroborate salts reveal important structural features that govern solid-state packing arrangements [8] [9]. The crystal structures of related imidazolium tetrafluoroborate compounds demonstrate that these salts typically exhibit discrete ion-pair arrangements with specific hydrogen bonding patterns [8] [4].

In the solid state, imidazolium tetrafluoroborate salts commonly display C-H···F hydrogen bonding interactions between the imidazolium cation and the tetrafluoroborate anion [8] [4] [10]. These hydrogen bonds typically range from 2.21 to 2.48 Å in length, with bond angles approaching linearity at 147° to 171° [4] [10]. The tetrafluoroborate anion adopts a tetrahedral geometry with boron-fluorine bond lengths ranging from 1.343 to 1.385 Å and fluorine-boron-fluorine bond angles between 108.9° and 111.4° [11] [12].

The crystal packing of imidazolium tetrafluoroborate salts is characterized by the formation of extended hydrogen-bonded networks that contribute to the overall stability of the crystalline lattice [8] [4]. These intermolecular interactions play a crucial role in determining the melting points and thermal stability of the compounds [8] [13].

Stereoelectronic Properties of the 2,6-Diisopropylphenyl Groups

The 2,6-diisopropylphenyl substituents exert profound stereoelectronic effects on the molecular properties of the imidazolium salt [14] [6] [5]. The bulky ortho-isopropyl groups create significant steric hindrance that forces the aromatic rings to adopt conformations that minimize unfavorable interactions [5] [15]. This steric crowding results in a perpendicular orientation of the phenyl rings relative to the imidazolium plane, effectively isolating the aromatic systems electronically [6] [5].

The steric inhibition of resonance caused by the ortho-diisopropyl substitution pattern leads to increased distortability of the aromatic system [6]. This phenomenon has been demonstrated to influence reactivity patterns in related compounds, where the distorted geometry increases the accessibility of reactive sites [6] [15]. The isopropyl groups themselves adopt conformations that minimize steric repulsions while maximizing van der Waals stabilization [14] [5].

The electrochemical properties of compounds bearing 2,6-diisopropylphenyl substituents show increased activation barriers due to the reorganizational energy required to accommodate the bulky substituents during electron transfer processes [14]. This steric congestion imposes significant constraints on molecular motion and conformational flexibility [14] [15].

Influence of Tetrafluoroborate Counter-Anion on Structure

The tetrafluoroborate anion plays a critical role in determining the overall structural properties and stability of the imidazolium salt [11] [12] [16]. The tetrahedral geometry of the BF₄⁻ anion, with its ideal bond angles of 109.5°, provides excellent charge distribution and minimizes anion-anion repulsions in the crystal lattice [12] [17].

The tetrafluoroborate anion demonstrates unique hydrogen bonding capabilities with the imidazolium cation, despite its generally weak hydrogen bond accepting ability [8] [4]. The fluorine atoms can participate in multiple C-H···F interactions simultaneously, creating a network of stabilizing contacts that contribute to the overall structural integrity [4] [10]. These interactions typically involve distances shorter than the sum of van der Waals radii, indicating genuine attractive forces [4].

Studies of ionic liquids containing tetrafluoroborate anions reveal that this counterion significantly influences the physical properties of the resulting salts [18] [16]. The tetrafluoroborate anion can reduce water cluster size in aqueous solutions and affects the thermal stability of the ionic liquid through its interaction with the organic cation [16]. The anion also demonstrates the ability to form hydrogen bonds with water molecules, which influences the solvation behavior and aggregation properties of the compound [16] [19].

Comparative Analysis with Related Imidazolium Salts

Comparative studies with other imidazolium salts reveal the unique characteristics imparted by the 2,6-diisopropylphenyl substitution pattern [20] [21]. The chloride analog, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, exhibits a melting point of 278°C with decomposition, demonstrating the thermal stability associated with this substitution pattern [20]. The compound is hygroscopic and shows limited water solubility, characteristics that are modified in the tetrafluoroborate salt [20].

When compared to less sterically hindered imidazolium salts such as 1,3-dimethylimidazolium derivatives, the 2,6-diisopropylphenyl substituted compounds show enhanced thermal stability and different crystallization behaviors [22] [23]. The bulky substituents prevent close packing arrangements that might lead to decomposition pathways observed in simpler analogs [22] [24].

Imidazolium salts with different anions demonstrate varying thermal properties, with halide anions drastically reducing thermal stability to below 300°C compared to fluorinated anions [23] [24]. The tetrafluoroborate anion provides superior thermal stability compared to halide counterions while maintaining favorable crystallization properties [23] [25].

Studies of N-heterocyclic carbene precursors reveal that the 2,6-diisopropylphenyl substitution pattern is particularly favored for creating stable, isolable carbene precursors [26] [21]. The steric protection provided by the bulky substituents stabilizes the resulting carbenes against dimerization and other decomposition pathways [26] [27].

Physical Constants and Thermochemical Parameters

The thermochemical properties of 1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate reflect the combined influences of the bulky organic cation and the tetrafluoroborate anion [22] [18] [25]. Based on studies of related imidazolium tetrafluoroborate compounds, the decomposition temperature is expected to exceed 165°C, consistent with the thermal stability observed for similar ionic liquids [22] [24].

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₇BF₄N₂ | [1] [2] |

| Molecular Weight | 476.4 g/mol | [1] [2] |

| Decomposition Temperature | > 165°C | [22] |

| Bond Length (C-N in imidazolium ring) | 1.33-1.35 Å | [4] [11] [7] |

| Bond Length (B-F in tetrafluoroborate) | 1.34-1.39 Å | [11] |

| Bond Angle (N-C-N in imidazolium ring) | 105.5-108.5° | [4] [7] |

| Bond Angle (F-B-F in tetrafluoroborate) | 108.9-111.4° | [11] [12] |

The thermal analysis of imidazolium tetrafluoroborate salts typically reveals glass transition temperatures ranging from -77°C to -12°C for various derivatives, indicating the potential for room temperature ionic liquid behavior [22] [18]. The broad liquid temperature range of over 100°C observed for energetic imidazolium ionic liquids suggests similar behavior for the 2,6-diisopropylphenyl derivative [22].

| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time |

|---|---|---|---|---|

| Glyoxal-Aniline Condensation | Glyoxal, 2,6-diisopropylaniline, paraformaldehyde | HBF4, acid catalyst | 65-85 | 12-24 h |

| Ullmann Condensation | 2-Chlorobenzoic acid, aniline derivatives | Cu(I) catalyst, base | 70-90 | 2-3 days |

| Direct Quaternization | Imidazole, alkyl halide | Alkyl bromide/iodide | 80-95 | 6-48 h |

| Formamidine-Dichloroethane | N,N'-disubstituted formamidine, dichloroethane | Base (DIPA), dichloroethane | 85-95 | 10-20 h |

| Three-Component Reaction | Glyoxal, amine, paraformaldehyde | Aqueous HBF4 | 70-85 | 6-12 h |

The formamidine-dichloroethane methodology represents a significant advancement in classical synthesis, offering improved atom economy and simplified purification procedures [3]. This approach utilizes N,N'-disubstituted formamidines as key intermediates, which undergo cyclization with dichloroethane in the presence of non-nucleophilic bases such as diisopropylethylamine. The method achieves excellent yields (85-95%) and allows for the preparation of both symmetric and unsymmetric imidazolium salts [3].

Modern Synthetic Approaches and Optimizations

Contemporary synthetic methodologies for 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate synthesis have evolved to address the limitations of classical approaches through innovative process intensification and optimization strategies. These modern techniques emphasize reduced reaction times, improved yields, enhanced selectivity, and environmental sustainability.

Microwave-assisted synthesis has emerged as a transformative technology for imidazolium salt preparation [7] [8]. The critical assembly of the C2 precarbenic unit is most effectively achieved with paraformaldehyde and chlorotrimethylsilane in the case of imidazolium derivatives, whereas triethyl orthoformate under microwave irradiation proves optimal for rapid synthesis [1] [2]. Microwave irradiation at temperatures of 140-180°C reduces reaction times by up to 90% compared to conventional heating, while simultaneously improving yields by 10-15% [7].

The microwave-assisted cyclization of N,N'-diarylethylenediamines with triethyl orthoformate represents a particularly efficient approach [8]. This method capitalizes on the selective heating of ionic intermediates, which exhibit superior microwave absorption compared to neutral organic compounds. The presence of ionic species in the reaction mixture enhances the energy transfer efficiency, leading to more uniform heating and reduced side product formation.

Solvent-free synthetic approaches have gained significant attention for their environmental benefits and operational simplicity [9] [10]. These methods typically involve the neat combination of reactants under controlled temperature conditions, often resulting in solid-to-liquid or solid-to-solid conversions during the reaction process [10]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures.

The development of one-pot multicomponent reactions represents a major advancement in synthetic efficiency [9] [11]. These protocols enable the direct conversion of simple starting materials to complex imidazolium salts without intermediate isolation steps. The careful orchestration of reaction sequences allows for yield improvements of 15-20% compared to stepwise procedures while reducing overall processing time by 70% [9].

Mechanochemical synthesis using ball-milling techniques has emerged as an innovative solvent-free approach [12]. This method utilizes mechanical energy to drive chemical transformations, achieving near-quantitative conversions at room temperature with minimal environmental impact. The technique is particularly well-suited for the synthesis of Cu(I)-N-heterocyclic carbene complexes, with reaction times reduced by up to 95% compared to conventional methods [12].

Table 2: Modern Synthetic Approaches

| Approach | Key Innovation | Temperature (°C) | Time Reduction | Yield Improvement (%) |

|---|---|---|---|---|

| Microwave-Assisted Cyclization | Triethyl orthoformate under MW | 140-180 | 90% reduction | 10-15 |

| Solvent-Free Conditions | Neat reaction conditions | 25-50 | 80% reduction | 5-10 |

| One-Pot Multicomponent | All steps in single vessel | 60-100 | 70% reduction | 15-20 |

| Mechanochemical Synthesis | Ball milling synthesis | Room temperature | 95% reduction | 5-10 |

| Electrochemical Methods | In-situ BF3 generation | 25-60 | 85% reduction | 10-20 |

Electrochemical methodologies offer unique advantages for tetrafluoroborate salt synthesis through in-situ generation of reactive species [13]. The electrochemical generation of boron trifluoride from tetrafluoroborate ionic liquids provides a safer alternative to the direct use of BF3·Et2O, while maintaining comparable or improved reaction yields. This approach is particularly advantageous for terminal arylalkynes, where the electrochemical route preferentially yields hydration products over aldol condensation by-products [13].

Flow chemistry implementations have revolutionized the scalability of imidazolium salt synthesis by enabling continuous processing with enhanced heat and mass transfer characteristics. Continuous flow reactors provide superior temperature control, reduced residence time distribution, and improved safety for exothermic reactions. The integration of automated control systems allows for real-time optimization of reaction parameters, leading to consistent product quality and reduced batch-to-batch variability.

Purification and Characterization Techniques

The purification of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate requires sophisticated separation techniques to achieve the high purity levels demanded for research and industrial applications. Modern purification strategies combine classical separation methods with innovative technologies to address the unique challenges posed by ionic compounds.

Recrystallization remains the most widely employed purification technique for imidazolium salts, offering excellent selectivity and scalability [14] [15]. The choice of solvent system is critical for achieving optimal purification efficiency. Dichloromethane/hexane and acetone/ether mixtures have proven particularly effective for the target compound, providing purities of 95-98% with recovery yields of 85-95% [14] [15]. The recrystallization process benefits from the ionic nature of the product, which exhibits distinct solubility characteristics compared to neutral organic impurities.

Column chromatography on silica gel provides the highest achievable purities (98-99%) but at the cost of reduced recovery yields (80-90%) and limited scalability [16]. The technique is particularly valuable for removing trace organic impurities and residual starting materials. The selection of eluent systems must account for the ionic nature of the product, with polar solvents such as methanol-containing mixtures often required for effective elution.

Trituration methods offer an attractive balance between purification efficiency and operational simplicity [3] [14]. Treatment of crude product with acetone or hot toluene followed by filtration effectively removes many common impurities while maintaining high recovery yields (90-98%). This technique is particularly well-suited for large-scale operations due to its minimal solvent requirements and straightforward implementation.

Table 3: Purification Techniques

| Technique | Solvent System | Purity Achieved (%) | Recovery Yield (%) | Scalability |

|---|---|---|---|---|

| Recrystallization | DCM/hexane, acetone/ether | 95-98 | 85-95 | High |

| Column Chromatography | Silica gel, various eluents | 98-99 | 80-90 | Medium |

| Trituration | Acetone, hot toluene | 90-95 | 90-98 | High |

| Phase Separation | Water/halocarbon refrigerant | >99 | 95-99 | Industrial |

| Distillation as Carbene | Vacuum, strong base | 99+ | 70-85 | Limited |

Advanced purification technologies have been developed to address the specific challenges of ionic liquid purification [17] [18]. Phase separation using halocarbon refrigerants such as chlorodifluoromethane represents a breakthrough in industrial-scale purification, achieving purities greater than 99% with recovery yields of 95-99% [18]. This technique utilizes ternary phase diagrams to induce selective partitioning of the desired product from aqueous impurities.

Distillation as free carbene offers the ultimate purification capability, yielding purities exceeding 99% [17]. This method involves the thermal decomposition of the imidazolium salt to generate the free carbene, which is subsequently distilled and re-complexed with fresh acid. While the technique provides exceptional purity, its application is limited by the requirement for specialized equipment and careful handling of air-sensitive intermediates.

Advanced characterization techniques are essential for confirming product identity and purity. Single-crystal X-ray diffraction provides the gold standard for structural confirmation, revealing detailed molecular geometry and crystal packing arrangements . High-resolution mass spectrometry and ion mobility spectrometry offer complementary analytical capabilities for solution-phase characterization.

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for routine characterization and purity assessment . The imidazolium proton resonance at δ 10-11 ppm provides a diagnostic signal for structural confirmation, while integration ratios enable quantitative purity determination. Tetrafluoroborate anion resonance at δ ~-1 ppm in 11B NMR spectroscopy confirms the presence of the desired counterion.

Industrial Scale Production Methods

The industrial-scale production of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate requires careful consideration of process safety, environmental impact, economic viability, and product quality consistency. Modern manufacturing approaches integrate advanced process control, environmental protection measures, and quality assurance systems to ensure reliable large-scale production.

Continuous flow production systems have emerged as the preferred technology for industrial synthesis, offering superior heat and mass transfer characteristics compared to traditional batch reactors [20]. The implementation of continuous flow reactors enables precise temperature control (±2°C precision), reduced residence time distribution, and enhanced safety for exothermic reactions. Typical industrial scales range from 50-1000 kg per batch, with optimized processes achieving throughputs of 100-500 kg per batch [20].

The selection of reactor technology is critical for industrial success. Stirred tank reactors remain the most common choice due to their operational flexibility and well-understood scale-up principles [20]. Heat transfer efficiency becomes the primary limiting factor at industrial scale, necessitating sophisticated cooling systems and temperature monitoring. Advanced reactor designs incorporate multiple temperature sensors and automated control systems to maintain optimal reaction conditions throughout the vessel.

Process safety considerations are paramount in industrial operations, particularly given the use of tetrafluoroboric acid and organic solvents. Pressure requirements typically range from atmospheric to 2 bar, with most processes operating at 1-1.5 bar to balance safety and efficiency [21] [22]. Safety systems include emergency cooling, pressure relief, and automated shutdown procedures to prevent runaway reactions.

Environmental compliance drives many aspects of industrial process design. The CBILS® process developed by specialized manufacturers enables highly ecological production through process intensification and waste minimization [20]. This approach reduces production to just a few process steps, eliminates elaborate purification procedures, and generates minimal waste products or pollutants, thereby maximizing cost efficiency.

Table 4: Industrial Production Parameters

| Parameter | Specification | Typical Value | Critical Factor | Cost Impact |

|---|---|---|---|---|

| Reactor Type | Continuous flow, batch | Stirred tank reactor | Heat transfer efficiency | High |

| Scale (kg/batch) | 50-1000 | 100-500 | Mixing homogeneity | Medium |

| Temperature Control | ±2°C precision | 60-120°C | Thermal stability | Medium |

| Pressure Requirements | Atmospheric to 2 bar | 1-1.5 bar | Safety considerations | Low |

| Quality Control | HPLC, NMR, elemental analysis | >98% purity | Residual impurities | High |

Quality control systems in industrial production rely on multiple analytical techniques to ensure consistent product specifications. High-performance liquid chromatography provides quantitative analysis of the main product and related impurities, while nuclear magnetic resonance spectroscopy confirms structural integrity. Elemental analysis verifies the absence of metallic contaminants, and ion chromatography monitors halide impurity levels [20].

Economic considerations significantly influence industrial process design. The minimum sales price for high-quality 1-butyl-3-methylimidazolium tetrafluoroborate has been estimated at $12,004 per metric ton using optimized production processes [18]. Cost reduction strategies focus on raw material optimization, energy efficiency, and waste minimization. The use of recycled solvents and recovered reactants can substantially reduce operating costs while improving environmental performance.

Supply chain management represents a critical aspect of industrial operations. The availability and quality of starting materials, particularly 2,6-diisopropylaniline and tetrafluoroboric acid, directly impact production scheduling and cost structure. Strategic partnerships with reliable suppliers ensure consistent material quality and delivery schedules, while buffer inventory management protects against supply disruptions.

Green Chemistry Approaches to Synthesis

The development of environmentally sustainable synthetic routes for 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate has become increasingly important as environmental regulations tighten and corporate sustainability commitments expand. Green chemistry principles guide the design of synthetic processes that minimize environmental impact while maintaining economic viability and product quality.

Ionic liquids as reaction solvents represent a paradigmatic green chemistry approach [9] [11]. These non-volatile, recyclable media eliminate the need for traditional organic solvents while providing unique selectivity advantages. The N-heterocyclic carbene organocatalysis in ionic liquid media demonstrates excellent efficiency for various transformations, with reduced energy requirements and simplified product isolation [9]. The ability to recycle ionic liquid solvents multiple times significantly reduces waste generation and operating costs.

Water-based synthetic protocols offer exceptional environmental benefits through the use of non-toxic, abundant reaction media [11]. The development of aqueous-compatible reaction conditions requires careful optimization of catalyst systems and reaction parameters, but the resulting processes exhibit excellent sustainability metrics. E-factors (environmental factors) for water-based processes range from 1-3, representing substantial improvements over traditional organic solvent-based methods [11].

Table 5: Green Chemistry Approaches

| Strategy | Environmental Benefit | E-Factor | Energy Efficiency | Implementation Status |

|---|---|---|---|---|

| Ionic Liquid as Solvent | Non-volatile, recyclable | 2-5 | High | Research phase |

| Water as Reaction Medium | Non-toxic, abundant | 1-3 | Medium | Pilot scale |

| Catalyst Recycling | Reduced waste generation | 3-6 | High | Industrial |

| Atom Economy Optimization | Minimal by-products | 1-2 | Very High | Industrial |

| Renewable Feedstocks | Sustainable raw materials | 2-4 | Medium | Development |

Catalyst recycling strategies focus on the recovery and reuse of expensive catalyst systems to minimize waste generation and reduce costs [17] [11]. Heterogeneous catalyst systems enable facile separation and recycling, while homogeneous catalysts can be recovered through specialized separation techniques such as supported liquid membranes or ionic liquid extraction. Industrial implementations of catalyst recycling achieve E-factors of 3-6 while maintaining high catalytic efficiency over multiple cycles.

Atom economy optimization represents a fundamental green chemistry principle that seeks to maximize the incorporation of all starting materials into the final product [11]. The design of synthetic routes with minimal by-product formation reduces waste generation and improves overall process efficiency. Optimized synthetic routes for imidazolium salts achieve atom economies exceeding 90%, with E-factors as low as 1-2 for highly efficient processes.

The utilization of renewable feedstocks addresses long-term sustainability concerns by reducing dependence on petroleum-derived raw materials. Research into bio-based precursors for imidazolium synthesis focuses on the conversion of agricultural waste and biomass-derived chemicals into suitable starting materials. While still in the development phase, these approaches show promise for achieving E-factors of 2-4 with medium energy efficiency.

Energy efficiency improvements through process intensification and optimization significantly reduce the environmental footprint of industrial synthesis. The implementation of microwave heating, flow chemistry, and optimized reaction conditions can reduce energy consumption by 30-50% compared to conventional processes. Combined heat and power systems enable energy recovery from exothermic reactions, further improving overall efficiency.

Life cycle assessment studies provide comprehensive evaluation of environmental impacts across the entire product lifecycle, from raw material extraction through end-of-life disposal. These assessments guide the selection of synthetic routes and identify opportunities for environmental impact reduction. The integration of green chemistry principles throughout the process design phase ensures optimal environmental performance while maintaining economic competitiveness.

Cyclization and Activation Strategies for Formamide Precursors

The cyclization of formamide precursors represents a critical step in the synthesis of 1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium tetrafluoroborate, requiring sophisticated activation strategies to achieve efficient ring closure under mild conditions. Modern approaches to formamide cyclization emphasize mechanistic understanding, substrate activation, and reaction optimization to maximize yields while minimizing side product formation.

The utilization of triethyl orthoformate under microwave irradiation has emerged as the most effective cyclization strategy for formamide precursors [1] [2] [7]. This approach provides the requisite electrophilic carbon source for ring closure while benefiting from the enhanced reaction kinetics afforded by microwave heating. The microwave-assisted protocol typically operates at 140-180°C for 10-30 minutes, achieving quantitative conversion of formamidine intermediates to the desired imidazolium products [7].

Chlorotrimethylsilane activation of paraformaldehyde represents an alternative cyclization strategy that offers unique selectivity advantages [14] [15]. The silicon reagent activates the formaldehyde equivalent through Lewis acid coordination, facilitating nucleophilic attack by the formamidine nitrogen atoms. This method proves particularly effective for substrates bearing electron-deficient aromatic rings, where conventional cyclization conditions may prove insufficient.

The mechanistic pathway for formamide cyclization involves initial activation of the carbonyl equivalent followed by nucleophilic attack by the formamidine nitrogen [3] [7]. Subsequent proton transfer and cyclization steps yield the imidazolium ring system with concomitant elimination of alcohol or silyl derivatives. The reaction proceeds through a concerted mechanism that minimizes the formation of unwanted regioisomers and side products.

Acid catalysis plays a crucial role in facilitating formamide cyclization through protonation of the formyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon [3] . Tetrafluoroboric acid serves as both cyclization catalyst and counterion source, providing optimal efficiency for the target compound synthesis. The choice of acid catalyst significantly influences reaction rate, selectivity, and product purity.

Temperature optimization is critical for achieving optimal cyclization efficiency while minimizing thermal decomposition of sensitive substrates [7] [8]. Microwave heating provides superior temperature control compared to conventional heating, enabling precise optimization of reaction conditions. The rapid heating and cooling capabilities of microwave reactors reduce the exposure time to high temperatures, thereby minimizing side product formation.

Solvent selection significantly impacts cyclization efficiency and product quality [9] [10]. Polar aprotic solvents such as acetonitrile and tetrahydrofuran provide optimal solvation of ionic intermediates while maintaining chemical compatibility with the reagent systems. Solvent-free conditions offer environmental advantages but may require higher temperatures to achieve complete conversion.

The stereochemical outcome of cyclization reactions depends on the substitution pattern of the formamidine precursors and the cyclization conditions employed [24]. For symmetric substrates such as the target compound, stereochemical considerations are minimal. However, for unsymmetric analogs, careful optimization of reaction conditions may be required to achieve optimal diastereoselectivity.

Advanced activation strategies for challenging substrates include the use of Lewis acid catalysts such as boron trifluoride or aluminum chloride to enhance the electrophilicity of the formyl carbon [13] [21]. These catalysts prove particularly valuable for electron-rich aromatic substrates where conventional acid catalysis may be insufficient. The careful selection of catalyst loading and reaction conditions enables efficient cyclization while minimizing over-reaction and side product formation.

The integration of continuous flow technology for formamide cyclization offers significant advantages for large-scale synthesis [25]. Flow reactors provide superior heat and mass transfer characteristics, enabling precise control of reaction parameters and improved product quality consistency. The ability to rapidly quench reactions and control residence times minimizes side product formation and enhances overall process efficiency.